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Introduction

Invasin proteins, found on the outer membrane of enteric bacteria such as Yersinia and
Shigella, are potent virulence factors that mediate bacterial entry into host cells. They achieve
this by binding with high affinity to 1 integrins, which are expressed on the surface of various
mammalian cells, including Microfold (M) cells of the gut-associated lymphoid tissue (GALT).[1]
[2] This specific targeting mechanism, coupled with the ability to trigger host cell signaling and
inflammatory responses, makes invasin a highly attractive tool for next-generation vaccine
development.[3][4] Invasin can be exploited in two primary ways: as a molecular adjuvant to
enhance the immune response to co-administered antigens, and as a targeting ligand to deliver
vaccine antigens directly to the inductive sites of the mucosal immune system.[5][6]

These notes provide an overview of the applications of invasin and its homologues (e.g.,
Shigella Invaplex) in vaccine formulations and detailed protocols for key experimental
procedures.

Application Note 1: Invasin as a Mucosal Adjuvant

The adjuvant properties of invasin stem from its ability to engage (31 integrins, which not only
facilitates antigen uptake but also activates intracellular signaling cascades that mimic the early
stages of infection.[3][7] This "danger signal" promotes the recruitment and activation of
antigen-presenting cells (APCs), leading to a more robust and durable immune response.
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Mechanism of Action: Yersinia invasin and the Shigella invasin complex (Invaplex), which
consists of IpaB and IpaC proteins complexed with lipopolysaccharide (LPS), have
demonstrated significant mucosal adjuvant activity.[5][8] When co-administered intranasally
with a model antigen such as ovalbumin (OVA), Invaplex enhances both systemic (serum IgG
and IgA) and mucosal (secretory IgA) antibody responses.[5] The immune response is often
comparable in magnitude to that induced by powerful adjuvants like cholera toxin (CT).[8] The
mechanism involves:

 Integrin-Mediated Signaling: Binding of invasin to B1 integrins on host cells activates
signaling pathways involving focal adhesion kinase (FAK), Racl, and mitogen-activated
protein kinase (MAPK), leading to the activation of the transcription factor NF-kB.[3][4]

o Pro-inflammatory Cytokine Production: NF-kB activation induces the expression of pro-
inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which recruit immune
cells to the site of immunization.[3]

e Enhanced T-Cell Responses: Invasin promotes both CD4+ and CD8+ T-cell responses.
Studies have shown that immunization with invasin-antigen fusion proteins can induce the
production of both Thl-type cytokines (IFN-y) and Th2-type cytokines (IL-4, IL-5, IL-10).[3][8]

The adjuvanticity of Invaplex is also augmented by its LPS component, which stimulates the
innate immune system through Toll-like receptor 4 (TLR4).[5]

Quantitative Data Summary: Immune Response
Enhancement

The following tables summarize representative data from studies evaluating the adjuvant effect
of invasin (Invaplex) when co-administered with a model antigen (Ovalbumin).

Table 1. Serum Antibody Response to Ovalbumin (OVA) in Mice
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o Antigen-Specific Serum Antigen-Specific Serum
Immunization Group ) . . ]
IgG Titer (Geometric Mean) IgA Titer (Geometric Mean)

OVA alone 1,500 <100
OVA + Invaplex 150,000 2,500
OVA + Cholera Toxin 160,000 3,000

Data are representative values compiled from studies showing a significant (often 10 to 100-
fold) increase in antibody titers with an invasin-based adjuvant compared to antigen alone.[5]

[8]

Table 2: Cellular Immune Response in Splenocytes from Immunized Mice

L IFN-y Secreting Cells IL-4 Secreting Cells (SFCs
Immunization Group
(SFCs I 10° cells) 1106 cells)
OVA-Inv Coated
. . 150 + 35 120 + 28
Microparticles
OVA Coated Microparticles 25+ 10 15+8
Uncoated Microparticles <5 <5

Data are representative values from ELISpot assays on splenocytes restimulated with an OVA
peptide, demonstrating invasin's ability to induce both Thl (IFN-y) and Th2 (IL-4) responses.

[3][°]

Application Note 2: Invasin as an Antigen Delivery
System

The high affinity of invasin for 31 integrins on M cells makes it an ideal targeting moiety for
delivering vaccine antigens to Peyer's patches, the primary inductive sites of mucosal
immunity.[1][6] This targeted delivery enhances antigen uptake by APCs and subsequent
presentation to T and B cells, initiating a potent mucosal immune response characterized by
the production of secretory IgA (slgA).[10]
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Delivery Strategies:

o Recombinant Bacterial Vectors: Non-pathogenic E. coli can be engineered to express
invasin on their surface. When administered orally, these bacteria are selectively taken up
by Peyer's patches.[6][11] If the bacteria are also engineered to express a vaccine antigen
(e.g., OVA), they can effectively deliver it to the mucosal immune system.[6]

» Invasin-Antigen Fusion Proteins: The gene encoding a vaccine antigen can be fused to the
gene encoding the C-terminal, integrin-binding domain of invasin.[12][13] The resulting
fusion protein retains the ability to bind integrins and can be used as a subunit vaccine. This
approach has been shown to induce strong T-cell responses.[3]

» Antigen-Coated Micropatrticles: Polystyrene microparticles can be coated with invasin-
antigen fusion proteins. These particles are efficiently taken up by cells expressing 1
integrins and can be used to vaccinate mice and elicit strong antigen-specific T-cell
proliferation.[3]

o DNA Vaccine Delivery: Invaplex has been shown to enhance the immunogenicity of co-
administered plasmid DNA vaccines, likely by facilitating the uptake of the plasmid DNA into
host cells, leading to improved antigen expression and presentation.[14]

Visualizing Invasin-Mediated Signaling and Delivery
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Caption: Invasin binding to 1 integrins triggers dual pathways for vaccine efficacy.

Experimental Protocols

The following protocols provide a framework for producing and evaluating invasin-based
vaccines. Researchers should optimize conditions for their specific antigen and experimental
system.

Protocol 1: Preparation of Shigella Artificial Invaplex
(InvaplexAR)

This protocol describes the assembly of a defined vaccine complex using recombinant invasin
proteins (IpaB, IpaC) and purified LPS.[8][14]

Materials:

» Purified recombinant IpaB and IpaC proteins

Purified, dry Shigella LPS

Urea Buffer: 20 mM Tris-HCI, 500 mM NacCl, 9 M urea, pH 7.9

Dilution Buffer: 20 mM Tris-HCI, 500 mM NaCl, pH 7.9

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:

o Protein Preparation: Dilute purified IpaC and IpaB in Dilution Buffer to working
concentrations (e.g., 8 uM IpaC and 1 pM IpaB).

o Denaturation: Mix the IpaB and IpaC solutions with Urea Buffer to achieve a final urea
concentration of approximately 5.1 M. This unfolds the proteins.

o Assembly: Slowly add the denatured IpaB/lIpaC mixture to a vessel containing the dry
Shigella LPS. A typical starting ratio is 0.56 mg of LPS per 1 mg of total protein. Gently mix
to allow the complex to form.
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o Refolding and Purification: Transfer the assembly mixture to a dialysis cassette (e.g., 10 kDa
MWCO).

o Perform a stepwise dialysis against PBS with decreasing concentrations of urea (e.g., 4M,
2M, 1M, OM) to allow for proper refolding of the proteins and removal of excess urea.

e Perform a final dialysis against sterile PBS.

e Quantification: Determine the final concentration of protein (BCA assay) and LPS (LAL
assay) in the InvaplexAR preparation.

o Storage: Aliquot and store the final InvaplexAR vaccine at -80°C.

Protocol 2: Intranasal Immunization of Mice

This protocol outlines the intranasal administration of an invasin-adjuvanted vaccine to mice to
elicit a mucosal immune response.[2][15]

Materials:

Vaccine formulation (e.g., Antigen + InvaplexAR) diluted in sterile PBS

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

BALB/c or C57BL/6 mice (female, 6-8 weeks old)

Micropipette with sterile tips
Procedure:

o Preparation: Prepare the vaccine formulation to the desired final concentration. A typical
dose might range from 10-50 pg of total protein/adjuvant per mouse. The final volume should
be low (e.g., 12-20 puL per mouse).

o Anesthesia: Lightly anesthetize a mouse using isoflurane or another appropriate method until
it is immobilized but breathing steadily.
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o Administration: Hold the anesthetized mouse in a supine position. Using a micropipette,
slowly dispense half of the total vaccine volume (e.g., 6-10 uL) into each nostril (nare).

e Allow the mouse to inhale the liquid slowly. Avoid rapid administration to prevent the
inoculum from entering the lungs directly.

o Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.

e Immunization Schedule: Repeat the immunization at set intervals. A common schedule is a
primary immunization followed by two boosts at 2-week or 4-week intervals (e.g., on days O,
14, and 28).[15][16]

» Sample Collection: Collect blood (for serum) and mucosal samples (e.g., nasal or
bronchoalveolar lavage) at specified time points (e.g., 2 weeks after the final boost) for
immunological analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antigen-Specific Antibodies

This protocol is for quantifying antigen-specific IgG and IgA in serum or mucosal lavage fluid.
[16][17]

Materials:

96-well high-binding ELISA plates

o Coating Antigen (e.g., OVA or the target antigen)

o Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

» Blocking Buffer: PBS with 5% non-fat dry milk or 1% BSA
o Wash Buffer: PBS with 0.05% Tween-20 (PBST)

e Serum or mucosal lavage samples from immunized mice

» Detection Antibodies: HRP-conjugated anti-mouse IgG or anti-mouse IgA
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e Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
e Stop Solution: 2 M H2SOa4

o Plate reader (450 nm)

Procedure:

o Coating: Dilute the coating antigen in Coating Buffer to 1-2 ug/mL. Add 100 pL to each well
of the ELISA plate. Incubate overnight at 4°C.

» Washing: Discard the coating solution and wash the plate three times with 200 pL/well of
Wash Bulffer.

» Blocking: Add 200 pL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.
e Washing: Wash the plate three times as in step 2.

o Sample Incubation: Prepare serial dilutions of the serum or mucosal samples in Blocking
Buffer (e.g., starting at 1:100 for serum, 1:2 for lavage). Add 100 pL of diluted samples to the
wells. Incubate for 2 hours at 37°C.

e Washing: Wash the plate five times with Wash Buffer.

o Detection Antibody: Dilute the HRP-conjugated detection antibody in Blocking Buffer
according to the manufacturer's instructions. Add 100 pL to each well. Incubate for 1 hour at
37°C.

e Washing: Wash the plate five times with Wash Buffer.

e Development: Add 100 pL of TMB substrate to each well. Incubate in the dark at room
temperature for 15-30 minutes.

o Stopping Reaction: Add 50 pL of Stop Solution to each well.

o Reading: Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of
the highest dilution that gives an absorbance value greater than a pre-determined cutoff
(e.g., twice the mean of the negative control wells).
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Protocol 4: IFN-y ELISpot Assay for T-Cell Response

This protocol measures the frequency of antigen-specific, IFN-y-secreting T cells from the
spleens of immunized mice.[3][18]

Materials:

e 96-well PVDF membrane ELISpot plates

¢ Anti-mouse IFN-y capture antibody

 Biotinylated anti-mouse IFN-y detection antibody

o Streptavidin-Alkaline Phosphatase (AP) or -Horseradish Peroxidase (HRP) conjugate
o BCIP/NBT or AEC substrate

o Sterile PBS, RPMI-1640 medium with 10% FBS (R10)
» Antigenic peptide or protein for restimulation

o Positive control (e.g., Concanavalin A or PHA)

e Splenocytes isolated from immunized mice

e ELISpot plate reader

Procedure:

Plate Coating: Pre-wet the ELISpot plate wells with 15 pL of 70% ethanol for 1 minute. Wash
three times with sterile PBS.

Coat wells with 100 pL of capture antibody (e.g., 5 pg/mL in PBS). Incubate overnight at 4°C.

Blocking: Wash the plate three times with sterile PBS. Block with 200 pL/well of R10 medium
for 2 hours at 37°C.

Cell Plating: Prepare a single-cell suspension of splenocytes. Add cells to the wells at a
concentration of 2-5 x 10> cells/well.
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o Stimulation: Add the specific antigenic peptide (e.g., 1-5 pg/mL) or protein to the appropriate
wells. Include negative control (medium only) and positive control (ConA) wells.

 Incubate the plate for 18-24 hours at 37°C in a 5% CO:z incubator.

o Detection: Lyse the cells by washing the plate with cold water, followed by five washes with
PBST.

e Add 100 pL/well of diluted biotinylated detection antibody (e.g., 2 ug/mL in PBS + 0.5%
BSA). Incubate for 2 hours at room temperature.

e Wash five times with PBST. Add 100 uL/well of diluted Streptavidin-AP/HRP conjugate.
Incubate for 1 hour at room temperature.

o Development: Wash five times with PBST. Add 100 uL/well of substrate and incubate until
distinct spots emerge (10-30 minutes). Stop the reaction by washing with distilled water.

e Analysis: Allow the plate to dry completely. Count the spots in each well using an automated
ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million plated
cells.

Visualizing the Experimental Workflow
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Caption: Workflow for evaluating an invasin-based mucosal vaccine.

Concluding Remarks

Invasin and its derivatives represent a versatile and powerful platform technology for modern
vaccine development. By acting as both a targeted delivery system and a potent mucosal
adjuvant, invasin can significantly enhance the immunogenicity of subunit and DNA vaccines.
The ability to induce both robust secretory IgA at mucosal surfaces and strong systemic
humoral and cellular immunity provides a dual layer of protection against invading pathogens.
The protocols and data presented here offer a foundational guide for researchers looking to
harness the unique properties of invasin to create novel and more effective vaccines.
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Invasin-Based

Vaccine

Host Interaction at Mucosal Surface

M Cell Targeting via
B1 Integrin Binding

7 ~
Downstrear’p/lmmunologi Q

Antigen Delivery Function Adjuvant Function
(Targeting & Uptake) (Innate Signaling)

| N

] ~ - \
N
ResultingAmmurie. Responses
7 ~N

Mucosal Immunity Systemic Immunity
(slgA) (Serum IgG, T-Cells)

Click to download full resolution via product page

Caption: Invasin's dual function as a targeting agent and adjuvant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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